Camphorquinone

Description

Camphorquinone has been reported in Artemisia carvifolia and Artemisia apiacea with data available.

Structure

3D Structure

Properties

IUPAC Name |

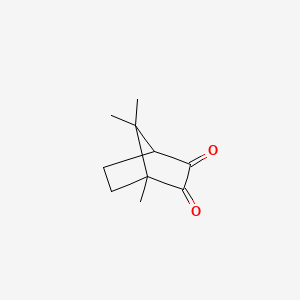

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049394 | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Camphoroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10373-78-1, 465-29-2 | |

| Record name | Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Camphorquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorquinone (B77051) (CQ), systematically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid derived from camphor.[1][2] It is a pivotal organic compound, widely recognized for its role as a high-efficiency Type II photoinitiator in the free-radical polymerization of various resins.[3][4] Its most prominent application is in the field of dentistry for curing resin-based composites, adhesives, and coatings upon exposure to visible blue light.[5][6] This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key reaction pathway.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | [7] |

| Synonyms | (±)-Camphorquinone, 2,3-Bornanedione, CQ | [8][9] |

| CAS Number | 10373-78-1 | [9] |

| Molecular Formula | C₁₀H₁₄O₂ | [10] |

| Molecular Weight | 166.22 g/mol | [2][10] |

| Appearance | Yellow crystalline solid/powder | [2][9] |

| Melting Point | 197–204 °C | [3][9][11] |

| Boiling Point | Decomposes before boiling | [2] |

| Odor | Odorless to reminiscent of camphor | [12][13] |

Table 2: Solubility and Spectroscopic Properties of this compound

| Property | Description | References |

| Solubility in Water | Insoluble to slightly soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, ether, and benzene | [2][14] |

| UV-Visible Absorption (λmax) | ~468 nm in the visible blue light region | [3][5][6] |

| Molar Extinction Coefficient (ε) | 40 M⁻¹·cm⁻¹ at 468 nm | [1] |

Photochemical Reactivity

This compound's primary utility stems from its photochemical reactivity. As a Norrish Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[4] The process is initiated by the absorption of blue light, which excites the this compound molecule to a triplet state.[1][15] In this excited state, it interacts with the amine co-initiator to produce free radicals that initiate the polymerization of monomers, such as methacrylates.[5][16]

Experimental Protocols

The following are detailed methodologies for determining the key chemical properties of this compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a solid this compound sample, which is an indicator of its purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry this compound powder is finely crushed and packed into a capillary tube to a height of 1-2 mm.[17]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Result: The melting point is reported as the range T1 - T2. A narrow range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Protocol 2: Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[17]

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, or acetone) in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.

-

Observation: Observe if the solid completely dissolves. If it does, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.

-

Reporting: Record the results as "soluble," "slightly soluble," or "insoluble" for each solvent tested.

Methodology (Quantitative - Saturation Method):

-

Preparation: Add an excess amount of this compound to a known volume of a specific solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Take a known volume of the clear, saturated solution and evaporate the solvent completely. Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/100 mL or other appropriate units based on the mass of the dissolved solid and the volume of the solvent used.

Protocol 3: UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 wt%) in a suitable, UV-transparent solvent like methanol (B129727) or acetonitrile.[18][19]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank for calibration.

-

Sample Measurement: Fill a matched cuvette with the this compound solution and place it in the sample holder of the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths, typically from 350 nm to 520 nm, to obtain the absorption spectrum.[20]

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs; this is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Visualizations

Signaling Pathway: Photopolymerization Initiation

The following diagram illustrates the key steps in the free-radical generation pathway for a this compound/amine photoinitiator system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. maitreechemicals.in [maitreechemicals.in]

- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. longchangchemical.com [longchangchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Camphoroquinone | C10H14O2 | CID 641916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. カンファーキノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. DL-CAMPHORQUINONE | 10373-78-1 [chemicalbook.com]

- 15. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. benchchem.com [benchchem.com]

- 19. uvebtech.com [uvebtech.com]

- 20. researchgate.net [researchgate.net]

Camphorquinone: A Technical Guide to its Discovery, Properties, and Application in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphorquinone (B77051) (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, stands as a cornerstone photoinitiator in the field of polymer science, most notably in dental restorative materials. Its prominence stems from a unique combination of photochemical properties, including strong absorption in the blue region of the visible light spectrum, high efficiency in generating free radicals in the presence of co-initiators, and a well-established safety profile. This technical guide provides an in-depth exploration of the historical discovery of this compound, a detailed summary of its photophysical and chemical properties, comprehensive experimental protocols for its synthesis and key analytical evaluations, and a mechanistic look at its role in photopolymerization.

Historical Context and Discovery

The journey of this compound from a laboratory curiosity to an indispensable industrial chemical is rooted in early 20th-century organic synthesis research.

Initial Synthesis

The first documented synthesis of this compound is credited to Evans, et al., in 1934. Their method involved the direct oxidation of camphor (B46023), a readily available natural product, using the potent oxidizing agent selenium dioxide (SeO₂) in an acetic anhydride (B1165640) solvent. The reaction required heating the mixture at high temperatures (140-150°C) for several hours. Despite the toxicity of selenium dioxide, this method proved effective, achieving high yields of around 90%, and it remains a foundational technique in the synthesis of this compound. Over the years, alternative and greener synthetic routes have been explored to avoid the use of highly toxic reagents.

Emergence as a Photoinitiator

While its synthesis was known for decades, the unique photochemical properties of this compound were not fully exploited until the 1970s. During this period, the field of dentistry was actively seeking alternatives to ultraviolet (UV) light for curing resin-based composites, due to concerns about the harmful effects of UV radiation on oral tissues.

This compound's strong absorption of blue light (with a peak around 468 nm) made it an ideal candidate for a visible-light-cured system. Researchers discovered that when combined with a reducing agent, typically a tertiary amine, CQ could efficiently initiate the polymerization of methacrylate (B99206) monomers upon exposure to a safe, high-intensity blue light source. This discovery was a watershed moment for restorative dentistry, paving the way for the development of modern light-cured dental composites that offer on-demand curing, extended working times, and improved aesthetics. The American Dental Association (ADA) and ISO standards now recognize CQ as a core photoinitiator for these applications.

Physicochemical and Photochemical Properties

This compound's efficacy as a photoinitiator is dictated by its distinct molecular structure and resulting interaction with light. As a Type II photoinitiator, it requires a co-initiator or synergist (an electron/hydrogen donor) to generate the free radicals necessary for polymerization.

Quantitative Data Summary

The key photophysical and photochemical parameters of this compound are summarized in the table below. These values are critical for formulating efficient photoinitiating systems and modeling polymerization kinetics.

| Property | Value | Conditions / Notes |

| Chemical Formula | C₁₀H₁₄O₂ | |

| Molar Mass | 166.220 g·mol⁻¹ | |

| Appearance | Pale yellow to yellow-orange solid powder | |

| Melting Point | 197–203 °C | |

| UV-Vis Absorption Max (λₘₐₓ) | ~468 nm | In the visible range, responsible for its yellow color. |

| 200–300 nm | In the UV range. | |

| Molar Extinction Coefficient (ε) | 40 - 46 M⁻¹·cm⁻¹ | At ~469 nm. Considered a weak absorption. |

| Intersystem Crossing Efficiency | Nearly quantitative | Efficient formation of the triplet excited state upon photoexcitation. |

| Fluorescence | Very faint | Most excited singlet states convert to the triplet state. |

| Quantum Yield of Conversion (Φ) | 0.07 ± 0.01 | In a specific dental resin formulation (0.7 wt.% CQ, 0.35 wt.% DMAEMA, 0.05 wt.% BHT). |

Mechanism of Photoinitiation

The photopolymerization process initiated by the this compound/amine system is a well-elucidated multi-step pathway involving light absorption, electronic state transitions, and radical generation.

-

Photoexcitation: this compound (CQ) absorbs a photon of blue light (hν), promoting it from its ground state (S₀) to an excited singlet state (¹CQ*).

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing—a spin-inversion process—to form a more stable, long-lived triplet excited state (³CQ*).

-

Exciplex Formation: The triplet-state this compound interacts with a tertiary amine co-initiator (R₃N) to form an excited-state complex known as an exciplex.

-

Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine (the electron donor) to the excited this compound (the electron acceptor). This is immediately followed by the transfer of a proton (hydrogen abstraction) from a carbon atom adjacent to the nitrogen on the amine.

-

Radical Generation: This electron-proton transfer process results in the formation of two radicals: a ketyl radical from this compound and a highly reactive aminoalkyl radical.

-

Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for initiating the polymerization chain reaction by attacking the carbon-carbon double bond of a methacrylate monomer molecule.

Caption: Photoinitiation mechanism of this compound with a tertiary amine co-initiator.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of this compound's photochemical behavior.

Synthesis via Selenium Dioxide Oxidation (Evans, et al., 1934)

This protocol is based on the original 1934 method for synthesizing this compound from camphor.

Materials:

-

(+)-Camphor

-

Selenium Dioxide (SeO₂) (Warning: Highly Toxic)

-

Acetic Anhydride

-

Acetic Acid

-

Concentrated Sodium Hydroxide or Potassium Hydroxide solution (Lye)

-

N-hexane or other suitable solvent for recrystallization

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine camphor and a stoichiometric equivalent of selenium dioxide. Add acetic anhydride as the solvent.

-

Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours under reflux. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of SeO₂.

-

Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product using acetic acid.

-

Neutralization and Precipitation: Carefully neutralize the acetic acid extract with a concentrated lye solution. As the solution is neutralized, this compound, which is insoluble in water, will precipitate out as a yellow solid.

-

Isolation and Purification: Isolate the crude this compound precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

-

Final Purification: Purify the crude product by either sublimation or recrystallization from a suitable solvent like n-hexane to yield the final, pure yellow crystalline this compound.

Caption: Workflow for the synthesis of this compound via Selenium Dioxide oxidation.

Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)

This protocol describes a generalized method for using RT-FTIR with an Attenuated Total Reflectance (ATR) accessory to monitor the kinetics of a this compound-initiated polymerization.

Equipment:

-

FTIR Spectrometer with a rapid scan capability and a Mercury Cadmium Telluride (MCT) detector.

-

ATR accessory (e.g., with a diamond crystal).

-

Light-curing unit (e.g., LED) with an emission spectrum that overlaps with CQ's absorption (~468 nm).

-

UV-filtered or amber lighting environment for sample preparation.

Procedure:

-

Sample Preparation: In a UV-filtered environment, prepare the photopolymerizable resin formulation containing monomers (e.g., Bis-GMA/TEGDMA), this compound (e.g., 0.5-1.0 wt.%), and an amine co-initiator (e.g., DMAEMA).

-

Establish Baseline: Place a small drop of the uncured liquid resin directly onto the ATR crystal, ensuring complete coverage. Record an initial IR spectrum of the uncured sample. This serves as the time-zero reference.

-

Initiate Polymerization: Position the light-curing unit's tip at a fixed, standardized distance directly above the sample on the ATR crystal.

-

Real-Time Data Acquisition: Simultaneously start the light exposure and the rapid, continuous collection of FTIR spectra. A typical acquisition rate is 1-2 spectra per second for several minutes to capture the full reaction profile.

-

Data Analysis:

-

Identify the spectral band corresponding to the methacrylate C=C double bond, typically found at ~1638 cm⁻¹.

-

Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C stretch at ~1608 cm⁻¹ from the Bis-GMA monomer.

-

Calculate the Degree of Conversion (DC) at each time point using the following formula: DC(%) = [1 - ( (Peak Area₁₆₃₈ / Peak Area₁₆₀₈)polymerized / (Peak Area₁₆₃₈ / Peak Area₁₆₀₈)unpolymerized )] x 100

-

Plot the Degree of Conversion (%) as a function of time to obtain the polymerization kinetics curve. The rate of polymerization can be determined from the first derivative of this curve.

-

Determination of Photochemical Quantum Yield

This protocol outlines a method for determining the quantum yield of this compound conversion using UV-Vis spectrophotometry, adapted from procedures described in the literature. The quantum yield (Φ) is the ratio of the number of CQ molecules converted to the number of photons absorbed.

Equipment:

-

UV-Vis Spectrophotometer.

-

Light source with a known spectral output and irradiance (e.g., calibrated LED at ~468 nm).

-

Radiometer/Power meter.

-

Quartz cuvettes.

-

Actinometer solution (optional, for precise photon flux calibration).

Procedure:

-

Measure Photon Flux (I₀): Determine the photon flux (photons per second per area) of the light source at the sample position using a calibrated radiometer.

-

Prepare Sample: Prepare a solution of the this compound-containing resin in a suitable solvent (if necessary) and place it in a quartz cuvette. The concentration should be chosen to have an initial absorbance of ~0.1 at the irradiation wavelength to ensure linear response.

-

Measure Initial Absorbance: Place the cuvette in the spectrophotometer and measure the full absorption spectrum to determine the initial absorbance (A₀) at the peak wavelength (~469 nm).

-

Irradiate and Measure:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample for a defined, short time interval (Δt).

-

Immediately return the cuvette to the spectrophotometer and record the new absorbance spectrum (A₁).

-

Repeat this irradiate-measure cycle multiple times until the absorbance change becomes negligible.

-

-

Calculations:

-

CQ Concentration: Using the Beer-Lambert law (A = εcl), calculate the concentration of CQ at each time point from the measured absorbance. The change in the number of CQ molecules can then be determined.

-

Absorbed Photons: For each time interval, calculate the number of photons absorbed by the sample. This is a function of the incident photon flux, the sample's absorbance, and the irradiation time.

-

Quantum Yield (Φ): Plot the total number of converted CQ molecules against the total number of absorbed photons. The slope of the resulting line is the quantum yield of conversion.

-

Conclusion

From its initial synthesis in the 1930s to its revolutionary application in dentistry in the 1970s, this compound has proven to be a remarkably versatile and effective photoinitiator. Its ability to harness the energy of visible light to drive polymerization has had a profound impact on materials science, particularly in the development of biocompatible polymers for medical and dental applications. A thorough understanding of its historical context, photochemical properties, and the mechanisms governing its reactivity is essential for researchers and developers aiming to innovate and optimize photocurable systems for the next generation of advanced materials.

Synthesis of Camphorquinone from Camphor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of camphorquinone (B77051) from camphor (B46023), a critical process for obtaining a widely used photoinitiator in dental composites and a valuable building block in organic synthesis. This document details the prevalent synthetic methodologies, including the classical selenium dioxide oxidation and emerging greener alternatives. It presents a comparative analysis of these methods through quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and workflows.

Comparative Analysis of Synthetic Methods

The synthesis of this compound from camphor can be achieved through several oxidative methods. The choice of method often depends on factors such as desired yield, purity requirements, reaction conditions, and environmental considerations. The following table summarizes the quantitative data associated with the most common synthetic routes.

| Method | Oxidizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity/Notes |

| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | Acetic Anhydride | 140-150 | 3-4 | ~90 | High yield, but SeO₂ is highly toxic, limiting pharmaceutical applications.[1] Purification by recrystallization or sublimation is necessary.[1] |

| Microwave-Assisted SeO₂ Oxidation | Selenium Dioxide (SeO₂) | Ethanol (B145695) or Acetic Acid | 150 | 1.25 | Good | Significantly reduced reaction time compared to conventional heating.[2][3] Facilitates easier removal of selenium byproduct.[2][3] |

| Manganese Dioxide Oxidation | Manganese Dioxide (MnO₂) | Ethyl Acetate (B1210297) | Microwave (250-350W) | 1-1.7 (minutes) | 84-88 | A greener alternative to selenium dioxide, utilizing microwave irradiation for a rapid reaction.[2] |

| Bromination-Oxidation | Bromine/NaI, Air | DMSO | Not specified | Not specified | Quantitative | A two-step process involving the initial bromination of camphor to 3-bromocamphor (B185472), followed by oxidation.[4] This method is described as proceeding under mild conditions.[4] |

Reaction Mechanisms and Pathways

The core of this compound synthesis lies in the selective oxidation of the α-methylene group adjacent to the carbonyl group in the camphor molecule. The following diagram illustrates the widely accepted mechanism for the classical Riley oxidation using selenium dioxide.

Caption: Mechanism of the Riley oxidation of camphor with selenium dioxide.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound from camphor.

Method 1: Classical Selenium Dioxide Oxidation

This protocol is adapted from the procedure described by Evans et al. (1934).[1]

Materials:

-

Camphor

-

Selenium Dioxide (SeO₂)

-

Acetic Anhydride

-

Acetic Acid

-

Concentrated alkali solution (e.g., NaOH or KOH)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine camphor and selenium dioxide in acetic anhydride.

-

Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours with constant stirring.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with acetic acid.[1]

-

Neutralize the acetic acid extract with a concentrated alkali solution. This compound, being insoluble in water, will precipitate out.[1]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude this compound can be purified by either sublimation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Method 2: Microwave-Assisted Manganese Dioxide Oxidation

This protocol is based on a greener, microwave-assisted approach.[2]

Materials:

-

Camphor

-

Manganese Dioxide (MnO₂)

-

Ethyl Acetate

-

n-Hexane

Procedure:

-

In a closed microwave-safe vessel, thoroughly mix 5g of camphor and 10g of manganese dioxide.

-

Subject the mixture to microwave irradiation at 250W for 60 seconds.

-

Allow the vessel to cool to room temperature.

-

Add 50 ml of ethyl acetate to the reaction mixture and stir for 30 minutes.

-

Filter the mixture to remove manganese dioxide and other insoluble impurities.

-

Concentrate the ethyl acetate layer under reduced pressure.

-

Recrystallize the resulting solid from n-hexane, filter, and dry to obtain pure this compound.

Method 3: Bromination-Oxidation

This two-step method offers a milder alternative to direct oxidation.[4]

Part A: Bromination of Camphor A detailed, specific protocol for the initial bromination of camphor to 3-bromocamphor can vary, but generally involves the reaction of camphor with a brominating agent in a suitable solvent.

Part B: Oxidation of 3-Bromocamphor

-

Dissolve 3-bromocamphor in dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium iodide (NaI) to the solution.

-

Bubble air through the reaction mixture. The reaction is reported to proceed under mild conditions to give this compound quantitatively.[4]

-

Work-up and purification would typically involve extraction and recrystallization or sublimation to isolate the final product.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound involves the initial reaction followed by a series of work-up and purification steps to isolate the pure product.

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from camphor is a well-established transformation in organic chemistry with multiple effective protocols. The classical selenium dioxide oxidation offers high yields but is hampered by the toxicity of the reagent. Modern, greener alternatives, such as microwave-assisted oxidation with manganese dioxide, provide rapid and efficient routes to the desired product with a reduced environmental impact. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development application, balancing factors of yield, purity, cost, and safety. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.

References

- 1. CN101665421A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies in the rearrangement reactions involving this compound - PMC [pmc.ncbi.nlm.nih.gov]

Camphorquinone: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 10373-78-1

Molecular Formula: C₁₀H₁₄O₂

Synonyms: (±)-Camphorquinone, 2,3-Bornanedione, 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione

This technical guide provides an in-depth overview of camphorquinone (B77051) (CQ), a widely utilized α-diketone photoinitiator, with a focus on its applications in research and drug development. This document outlines its chemical and physical properties, synthesis, and mechanism of action as a photoinitiator. Furthermore, it details experimental protocols for its synthesis, quantification, and biocompatibility assessment, and explores its role in cellular signaling pathways.

Physicochemical and Photochemical Properties

This compound is a yellow crystalline solid with a characteristic camphor-like odor.[1] Its solubility in various solvents and key photochemical properties are summarized in the table below. The absorption spectrum of this compound peaks in the blue region of visible light, making it particularly suitable for applications involving LED light sources.[2][3]

| Property | Value | Reference(s) |

| Molecular Weight | 166.22 g/mol | [4][5] |

| Melting Point | 197-203 °C | [3] |

| Appearance | Yellow crystalline solid | [1][6] |

| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in water | [6] |

| Maximum Absorption Wavelength (λmax) | ~468 nm | [2][3] |

| Molar Extinction Coefficient (at 469 nm) | 46 ± 2 cm⁻¹/(mol/L) | [5] |

| Quantum Yield of Conversion | 0.07 ± 0.01 CQ conversion per absorbed photon | [2] |

Synthesis of this compound Derivatives

While this compound is commercially available, derivatives can be synthesized to modify its properties, such as solubility. A common synthetic route involves the oxidation of camphor (B46023) or its derivatives.

Experimental Protocol: Synthesis of Carboxylated this compound (CQCOOH)

This protocol describes the synthesis of a water-soluble derivative of this compound, carboxylated this compound (CQCOOH), from ketopinic acid.

Materials:

-

Ketopinic acid (KPA)

-

Selenium dioxide (SeO₂)

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of ketopinic acid (e.g., 4.0 g, 22 mmol) and selenium dioxide (e.g., 3.4 g, 31 mmol) is refluxed in glacial acetic acid (50 mL) for a minimum of 24 hours.[4]

-

After cooling, the reaction mixture is filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in ethyl acetate and washed multiple times with distilled water to remove unreacted selenium dioxide and ketopinic acid.[7]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated again.[7]

-

Further purification is achieved by column chromatography on silica gel using ethyl acetate as the eluent.

-

The final product is isolated by crystallization from an ethyl acetate-hexane mixture.[7]

Mechanism of Photoinitiation

This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[8]

Upon absorption of blue light, this compound is promoted to an excited triplet state. This excited this compound then interacts with a hydrogen-donating co-initiator, such as N,N-dimethyl-p-toluidine (DMABEE) or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), through an electron-proton transfer mechanism. This process generates a reactive aminoalkyl radical, which initiates the polymerization of monomers.[9][10]

Applications in Drug Development and Research

This compound's primary application is in the photopolymerization of dental resins and composites.[9] However, its utility extends to other areas of research, including the development of drug delivery systems and in studies of cellular processes.

Experimental Protocol: Quantification of this compound in a Resin Matrix

This protocol outlines a method for the quantitative analysis of this compound in a composite resin using gas chromatography-mass spectrometry (GC-MS).[8][11]

Materials:

-

Composite resin sample

-

Centrifuge

-

Pipettes

-

GC-MS system

-

Pure this compound standard

Procedure:

-

Weigh a precise amount of the composite resin (e.g., 500 mg).[8][11]

-

Dissolve the resin in a known volume of methanol (e.g., 1.0 mL).[8][11]

-

Centrifuge the sample to sediment the inorganic filler particles.[8][11]

-

Carefully collect a known volume of the supernatant (e.g., 0.8 mL).[8][11]

-

Analyze the supernatant using GC-MS.

-

Prepare standard solutions of pure this compound in methanol at various concentrations to create a calibration curve.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biocompatibility and Cellular Effects

The biocompatibility of this compound is a critical consideration, particularly in its applications in dental materials that come into contact with biological tissues.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]

Materials:

-

Target cell line (e.g., human gingival fibroblasts)

-

Cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).

-

Incubate the cells for a specified period (e.g., 24 hours).[12]

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[12]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4][12]

-

Calculate cell viability as a percentage relative to the untreated control.

Involvement in Cellular Signaling Pathways

Recent studies have indicated that this compound can influence cellular signaling pathways, particularly those related to inflammation and cellular senescence.

Exposure of dental pulp stem cells to this compound has been shown to induce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4] This inflammatory response is linked to the activation of cell cycle regulatory genes, including p53, p21, and p16.[4]

Interestingly, other research suggests that this compound may also have anti-senescence effects through the activation of the AMPK/SIRT1 signaling pathway.[1][9] This pathway is a key regulator of cellular energy homeostasis and has been implicated in longevity and stress resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]

- 4. This compound Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nanomedicine-rj.com [nanomedicine-rj.com]

- 9. This compound Promotes the Antisenescence Effect via Activating AMPK/SIRT1 in Stem Cells and D-Galactose-Induced Aging Mice | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Camphorquinone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of camphorquinone (B77051), a widely used Type II photoinitiator, in common organic solvents. While extensive quantitative solubility data is not widely published, this document outlines its qualitative solubility characteristics and furnishes a comprehensive experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound (CQ), also known as 2,3-bornanedione, is a yellow crystalline solid organic compound.[1] With a molecular weight of 166.22 g/mol and a melting point between 198-204°C, it is a key component in polymer chemistry and is particularly vital in dental restorative materials.[1][2] Its primary function is as a photoinitiator; when exposed to blue light with a wavelength of approximately 468 nm, it absorbs the light and initiates the polymerization of resin-based composites, a process crucial for curing dental fillings and adhesives.[1][3]

Solubility of this compound

A thorough review of available literature indicates that while the qualitative solubility of this compound is well-documented, specific quantitative data is sparse. The following sections summarize the available information.

Qualitative Solubility

This compound is consistently reported to be soluble in a range of common organic solvents. Its nonpolar, cyclic ketone structure facilitates its dissolution in organic media. Conversely, it has limited or slight solubility in water.[1][2]

Common organic solvents in which this compound is known to be soluble include:

Quantitative Solubility Data

Specific quantitative solubility values for this compound are not extensively reported in publicly available literature. This scarcity of data necessitates experimental determination for applications requiring precise concentrations. One available data point indicates a solubility of 2.5% in Methanol, resulting in a clear solution.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Quantitative Solubility |

| Methanol | CH₃OH | 32.04 | 0.792 | 2.5% (w/v) |

| Acetone | C₃H₆O | 58.08 | 0.784 | Data not available |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | Data not available |

| Chloroform | CHCl₃ | 119.38 | 1.489 | Data not available |

| Water | H₂O | 18.02 | 0.997 | Slightly soluble |

Note: The lack of comprehensive quantitative data underscores the importance of the experimental protocol provided in the subsequent section for researchers requiring this information.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (yellow crystalline solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE liners)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium. The concentration of the dissolved solute should not change with further shaking time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid portion) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent using volumetric glassware to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a calibrated analytical technique (e.g., UV-Vis spectrophotometry at ~468 nm or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Camphorquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorquinone (B77051) (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a pivotal photoinitiator extensively utilized in polymer chemistry, most notably in the formulation of light-curable dental resin composites.[1][2][3] Its prevalence stems from its ability to absorb light in the visible blue spectrum (400-500 nm), a safer and more deeply penetrating alternative to UV radiation.[3][4] Understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is fundamental to optimizing its function in photopolymerization processes, controlling curing depth, and ensuring the efficacy and safety of the final biomedical materials.

This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of this compound, detailing its spectral properties, the underlying electronic transitions, and standardized experimental protocols for its analysis.

Core Principles: Electronic Transitions in this compound

The absorption of UV and visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the presence of a conjugated α-dicarbonyl chromophore system gives rise to distinct electronic transitions:

-

n→π* Transitions: These are low-energy transitions involving the promotion of an electron from a non-bonding (n) orbital (from the lone pairs on the oxygen atoms) to an anti-bonding pi (π*) orbital. For this compound, this transition is responsible for its absorption band in the visible region, which gives the compound its characteristic yellow color.[5]

-

π→π* Transitions: These are higher-energy transitions that occur in the UV region of the spectrum. They involve the excitation of an electron from a bonding pi (π) orbital to an anti-bonding pi (π*) orbital.

The n→π* transition is particularly significant as it leads to the formation of the excited triplet state that interacts with a co-initiator to generate the free radicals necessary for polymerization.[5]

Caption: Simplified energy diagram of electronic transitions in this compound.

Quantitative Spectral Data

The UV-Vis absorption profile of this compound is characterized by a prominent peak in the blue region of the visible spectrum. This absorption maximum (λmax) can exhibit minor shifts depending on the solvent, a phenomenon known as solvatochromism.[6] The key quantitative parameters are summarized below.

| Parameter | Value | Notes | Source(s) |

| Absorption Maximum (λmax) | ~468 nm | This is the primary absorption peak in the visible range, crucial for activation by dental curing lights. Values from 467 nm to 474 nm have been reported. | [1][6][7][8][9] |

| Molar Absorptivity (ε) | ~40-46 M⁻¹·cm⁻¹ | Also known as the molar extinction coefficient. This relatively low value indicates a formally forbidden n→π* transition. | [1][10][11][12] |

| Absorption Range | 360 - 510 nm | The effective wavelength range for photoinitiation. | [5][6] |

Experimental Protocol for UV-Vis Analysis of this compound

This section outlines a standardized methodology for obtaining the UV-Vis absorption spectrum of this compound. The protocol is designed to ensure accuracy and reproducibility.

4.1 Materials and Equipment

-

This compound (CQ), powder form (CAS No. 10373-78-1)

-

Spectroscopic grade solvent (e.g., Ethanol, Methanol, or a relevant monomer like TEGDMA)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

4.2 Procedure

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder. Dissolve it in the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance or a single working solution suitable for measurement (typically with an absorbance < 1.0).

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. Set the desired wavelength scan range (e.g., 200-600 nm).

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and perform a baseline correction to zero the instrument and subtract the solvent's absorbance.

-

Sample Measurement: Empty the sample cuvette and rinse it with the this compound working solution before filling it. Place the cuvette back into the sample holder.

-

Data Acquisition: Initiate the spectral scan. The instrument will measure the absorbance of the this compound solution at each wavelength relative to the pure solvent reference.

-

Data Analysis: Record the λmax (wavelength of maximum absorbance) and the absorbance value at this peak. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if not known, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

Caption: Standard experimental workflow for UV-Vis analysis of this compound.

Mechanism of Photoinitiation: A Spectroscopic Perspective

The UV-Vis spectrum of this compound is central to its function as a Type II photoinitiator, which requires a co-initiator or synergist (typically a tertiary amine) to produce radicals.[5][9][13]

The process is initiated when CQ absorbs a photon of blue light:

-

Excitation: CQ absorbs light (~468 nm), promoting it from its ground state (S₀) to an excited singlet state (S₁). This corresponds to the n→π* transition.[5]

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently converts to a more stable, longer-lived excited triplet state (T₁) via intersystem crossing.[1][5]

-

Radical Generation: In its triplet state, CQ abstracts a hydrogen atom from the amine co-initiator. This reaction forms two distinct free radicals: a ketyl radical from the CQ and an aminoalkyl radical from the amine.[9] The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of monomer units.

Caption: Photoinitiation mechanism of the this compound/Amine system.

Conclusion

The UV-Vis absorption spectrum of this compound is defined by a characteristic n→π* transition with a λmax near 468 nm, enabling its activation by safe, visible blue light. This property, combined with its role in a highly efficient Type II photoinitiation system, solidifies its status as a benchmark photoinitiator in dental materials and other biomedical applications. A thorough understanding and precise measurement of its spectral properties, following standardized protocols, are essential for the rational design and quality control of light-curable polymer systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. longchangchemical.com [longchangchemical.com]

- 4. oraljournal.com [oraljournal.com]

- 5. researchgate.net [researchgate.net]

- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of Camphorquinone for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorquinone (B77051) (CQ), formally known as (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a vital photoinitiator, particularly in the dental and polymer industries. Its efficacy in initiating polymerization upon exposure to visible light has made it a cornerstone in the formulation of dental composites and other light-cured materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is paramount for identification, quantification, and quality control. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, complete with experimental protocols and data presented for straightforward interpretation.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound, providing a clear reference for its identification.

Table 1: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| Maximum Absorption Wavelength (λmax) | 468 nm[1][2][3][4] | Methanol (B129727)/Ethanol |

| Molar Extinction Coefficient (ε) at λmax | 40 M⁻¹·cm⁻¹[2] | - |

| Absorption Range | 360 - 510 nm[3] | - |

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1776 | Strong |

| Symmetric C=O Stretch | 1758 | Strong |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 2.640 | - | Bridgehead C-H |

| ¹H | 1.90 - 2.10 | Multiplet | CH₂ |

| ¹H | 1.50 - 1.70 | Multiplet | CH₂ |

| ¹H | 1.15 | Singlet | CH₃ |

| ¹H | 0.95 | Singlet | CH₃ |

| ¹H | 0.80 | Singlet | CH₃ |

| ¹³C | ~215 | - | C=O |

| ¹³C | ~60 | - | Quaternary C |

| ¹³C | ~45 | - | Bridgehead CH |

| ¹³C | ~20-30 | - | CH₂ |

| ¹³C | ~10-20 | - | CH₃ |

Note: The exact chemical shifts for all protons and carbons can vary slightly depending on the specific experimental conditions. The values presented are typical for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - CO]⁺ |

| 123 | [M - CO - CH₃]⁺ |

| 95 | [C₇H₇O]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique employed.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate identification.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol, at a known concentration (e.g., 0.1 mg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the this compound solution.

-

Spectral Acquisition: Scan the sample from a wavelength of 600 nm down to 300 nm.

-

Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength. Identify the wavelength at which the maximum absorbance occurs (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups, particularly the characteristic carbonyl stretches.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectral Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching region (around 1700-1800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the TMS signal. Integrate the ¹H NMR signals to determine the relative number of protons for each peak and assign the chemical shifts to the corresponding protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion peak (M⁺) and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of this compound.

Caption: Workflow for Spectroscopic Identification.

Conclusion

The spectroscopic properties of this compound provide a robust and multifaceted approach to its identification and characterization. By employing a combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can unequivocally confirm the identity and purity of this crucial photoinitiator. The data and protocols presented in this guide serve as a valuable resource for professionals in various scientific disciplines who work with this compound, ensuring accurate and reliable analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Triplet State of Excited Camphorquinone (B77051)

This compound (CQ) is a pivotal Type II photoinitiator, extensively utilized in materials science and biomedical applications, most notably in dental resin composites.[1] Its efficacy stems from its unique photophysical properties, particularly the high efficiency with which it forms a reactive triplet excited state upon exposure to blue light. Understanding the characteristics and dynamics of this triplet state is crucial for optimizing existing applications and innovating new technologies in fields ranging from polymer chemistry to photodynamic therapy and controlled drug delivery.

This guide provides a detailed examination of the triplet state of excited this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the fundamental processes involved.

Photophysical and Spectroscopic Properties

Upon absorption of a photon in the visible light spectrum, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its molecular structure, it undergoes a highly efficient intersystem crossing (ISC) to the more stable, longer-lived triplet state (T₁).[2][3] This triplet state is the primary photoactive species responsible for initiating chemical reactions.

Table 1: Photophysical and Spectroscopic Properties of this compound

| Property | Value | Notes |

| Absorption Range | 360 - 510 nm | Broad absorption band in the blue region of the visible light spectrum.[4] |

| Absorption Maximum (λₘₐₓ) | ~468 nm | The peak absorption wavelength.[1][5][2][6][7] |

| Molar Extinction Coefficient (ε) | 40 - 46 M⁻¹cm⁻¹ | A relatively low value, contributing to its pale yellow color.[2][3][8] |

| Fluorescence | Very Faint | The excited singlet state predominantly undergoes intersystem crossing rather than fluorescence.[2] |

| Intersystem Crossing (ISC) | Nearly Quantitative | Highly efficient process occurring on a picosecond timescale.[2][3] |

The this compound Triplet State (T₁)

The triplet state of this compound is characterized by its relatively long lifetime and high reactivity, particularly towards hydrogen or electron donors.[9][10] These properties make it an excellent initiator for free-radical polymerization.

Table 2: Triplet State Characteristics of this compound

| Property | Value | Conditions / Notes |

| Formation Efficiency | Nearly 100% | Intersystem crossing from the S₁ state is highly efficient.[2] |

| Phosphorescence Lifetime | (R)-CQ: 0.274 ± 0.014 ms(S)-CQ: 0.639 ± 0.021 ms | Measured at room temperature in a ternary complex with α-cyclodextrin and 1,2-dibromoethane.[9] |

| Quantum Yield of Conversion (Φc) | 0.07 ± 0.01 | For a dental resin with 0.7 wt.% CQ and amine co-initiators. This value represents the efficiency of CQ conversion per absorbed photon.[3][8][11] |

Jablonski Diagram for this compound

The electronic state transitions of this compound can be visualized using a Jablonski diagram. After initial excitation to the singlet state, the molecule rapidly transitions to the triplet manifold, from which the key chemical reactions originate.

Photoinitiation Mechanism

As a Type II photoinitiator, the this compound triplet state does not undergo unimolecular cleavage. Instead, it participates in a bimolecular reaction with a co-initiator, typically a tertiary amine, which acts as a hydrogen/electron donor.[1][12] This interaction proceeds through an exciplex (excited state complex), which subsequently collapses to generate the free radicals necessary to initiate polymerization.[1][6]

Experimental Methodologies

Characterizing the triplet state of this compound and its subsequent reactions requires specialized spectroscopic techniques. Below are protocols for key experimental methods.

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy (also known as flash photolysis) is a powerful pump-probe technique used to observe short-lived excited states like the triplet state.[13] It allows for the measurement of excited-state absorption spectra and the determination of their lifetimes from femtoseconds to seconds.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, or within a monomer formulation) in a cuvette or flow cell. The concentration should be adjusted to yield an optimal optical density at the excitation wavelength.

-

Pump Pulse Excitation: Excite the sample with a short, intense laser pulse (the "pump") at a wavelength within CQ's absorption band (e.g., ~468 nm). This pulse populates the excited singlet state, which rapidly converts to the triplet state.

-

Probe Pulse Monitoring: Pass a second, broad-spectrum, lower-intensity light pulse (the "probe") through the sample at a defined time delay after the pump pulse.

-

Data Acquisition: Record the spectrum of the transmitted probe light using a detector (e.g., CCD or photodiode array). The transient absorption spectrum (ΔA) is calculated as the difference in absorbance of the sample with and without the pump pulse.

-

Time-Resolved Measurement: Repeat steps 2-4 while systematically varying the time delay between the pump and probe pulses. This maps the evolution of the transient species over time.

-

Data Analysis: Analyze the decay of the transient absorption signal at specific wavelengths to determine the lifetime(s) of the excited species (e.g., the T₁ state).[14] Global fitting analysis can be used to model the kinetic data and identify different transient species.

Determination of Quantum Yield of Conversion

The quantum yield of conversion (Φc) quantifies the efficiency of the photochemical reaction. It is defined as the number of photoinitiator molecules converted per photon absorbed.[3]

Experimental Protocol (based on absorption change):

-

Sample Preparation: Prepare a thin film of a resin formulation containing a known concentration of this compound (e.g., 0.7 wt.%).[3][8] The sample is placed between two glass slides.

-

Initial Absorbance: Measure the initial absorption spectrum of the uncured sample using a UV-Vis spectrophotometer. The absorbance at λₘₐₓ (~469 nm) is recorded.

-

Controlled Irradiation: Irradiate the sample for a specific time using a calibrated light source (e.g., LED curing unit) with a known irradiance (power per unit area).

-

Post-Irradiation Absorbance: Remeasure the absorption spectrum of the sample. The decrease in absorbance at λₘₐₓ corresponds to the amount of CQ that has been consumed.

-

Iterative Measurement: Repeat steps 3 and 4 for multiple, cumulative irradiation times.

-

Calculation:

-

Calculate the number of CQ molecules converted at each step from the change in absorbance using the Beer-Lambert law (A = εcl).

-

Calculate the number of photons absorbed by the sample at each step from the irradiance, irradiation time, and the sample's absorbance.

-

The quantum yield (Φc) is determined from the slope of a plot of converted CQ molecules versus absorbed photons.[11][15]

-

Electron Spin Resonance (ESR) Spectroscopy

ESR is used to detect and quantify the free radicals generated by the photoinitiator system.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the photoinitiator system (CQ and amine co-initiator) in a suitable solvent or monomer. Add a spin trapping agent, such as phenyl-tert-butyl nitrone (PBN).[16] Spin traps react with the highly reactive, short-lived initiating radicals to form more stable radical adducts that are detectable by ESR.

-

Irradiation: Irradiate the sample directly within the ESR spectrometer's cavity using a light source (e.g., a blue LED).[16]

-

ESR Spectrum Acquisition: Record the ESR spectrum during and after irradiation.

-

Analysis: The resulting spectrum is characteristic of the spin adduct formed. The signal intensity is proportional to the concentration of the trapped radicals, allowing for quantification of radical generation efficiency.[16]

Relevance in Drug Development

The principles governing the this compound triplet state are highly relevant to advanced drug development strategies, particularly in photodynamic therapy (PDT) and light-activated drug delivery.

-

Photodynamic Therapy (PDT): In PDT, a photosensitizer (like CQ, though others are more common clinically) is excited by light to its triplet state. This triplet state then transfers its energy to molecular oxygen (O₂), generating highly cytotoxic singlet oxygen (¹O₂), which can destroy targeted cancer cells or pathogens.[17][18] Understanding the triplet state lifetime and reactivity is key to designing more effective photosensitizers.

-

Light-Controlled Drug Release: The reactive species generated by photoinitiators can be harnessed to trigger drug release from a nanocarrier. For example, light could initiate a polymerization that changes the permeability of a hydrogel, or the generated radicals could cleave specific linkers attaching a drug to a nanoparticle, allowing for spatiotemporal control over drug delivery.[19] Research into novel, highly biocompatible photoinitiators with optimized triplet state properties is an active area of investigation.[20]

References

- 1. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. omlc.org [omlc.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CQ Photoinitiator | RUO [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. longchangchemical.com [longchangchemical.com]

- 8. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]